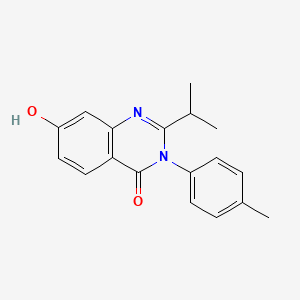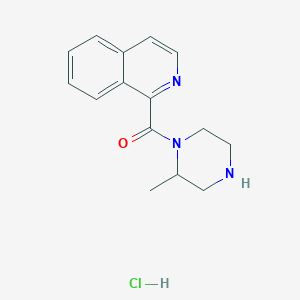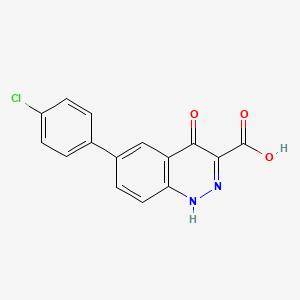
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that features a cinnoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the carboxylic acid functionality adds to its chemical versatility and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and pharmacology.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Bromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 6-(4-Methylphenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 6-(4-Fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Uniqueness
6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H9ClN2O3 |
|---|---|
Molekulargewicht |
300.69 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-4-1-8(2-5-10)9-3-6-12-11(7-9)14(19)13(15(20)21)18-17-12/h1-7H,(H,17,19)(H,20,21) |
InChI-Schlüssel |
BOTJGUFKXTXSKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)

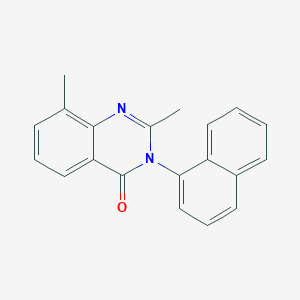
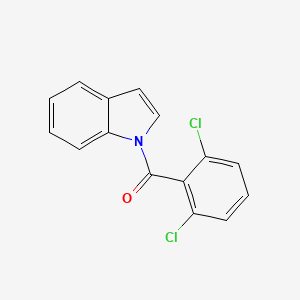
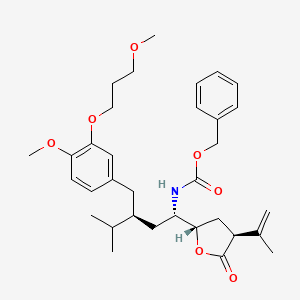

![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
![Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate](/img/structure/B11834546.png)
![2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid](/img/structure/B11834556.png)
